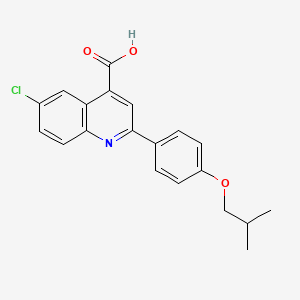

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 . It is a type of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The compound has an average mass of 355.815 Da and a monoisotopic mass of 355.097534 Da .Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in the synthesis of these compounds often depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has a molecular formula of C20H18ClNO3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including molecules structurally related to 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density, which enables them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This attribute makes them valuable in corrosion inhibition applications, offering a protective layer against corrosive environments in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The research on quinoline derivatives, akin to 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, extends into the domain of optoelectronic materials. These compounds have been found to be integral in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoline derivatives incorporated into π-extended conjugated systems significantly contribute to the creation of novel optoelectronic materials. Their utilization spans organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, indicating their pivotal role in advancing optoelectronic technology and applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Understanding the inhibitory effects of carboxylic acids, such as 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, on biocatalysts is crucial in the development of bio-based chemicals and fuels. These compounds, at certain concentrations, become inhibitory to microbes used in fermentative processes, thus affecting yield and titer. Research in this area focuses on identifying the impact of carboxylic acids on microbial strains like Escherichia coli and Saccharomyces cerevisiae, with the goal of developing metabolic engineering strategies to increase microbial robustness. This research is foundational in optimizing the production processes for bio-renewable chemicals, enhancing the economic and environmental sustainability of such technologies (Jarboe, Royce, & Liu, 2013).

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPJSXWDSCIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167327 |

Source

|

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

932928-98-8 |

Source

|

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

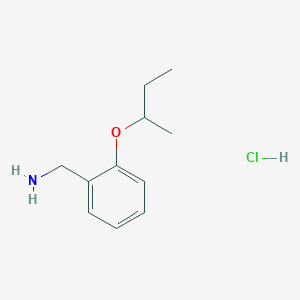

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)